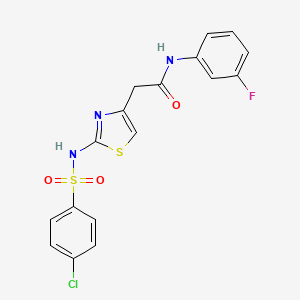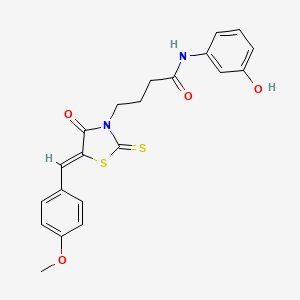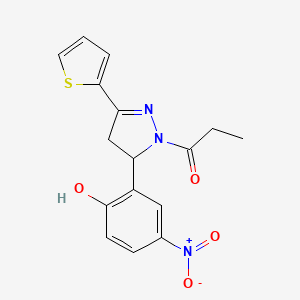
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H13N3O6S2 and its molecular weight is 419.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The compound has been synthesized and characterized using FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). Its structure is triclinic, with specific space group parameters. Density Functional Theory (DFT) and Hirshfeld surface analysis were used to investigate intermolecular interactions and molecular packing (Rahmani et al., 2017).
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives, including this compound, have shown promising anticancer and antiangiogenic effects. These derivatives significantly reduced tumor volume and cell number in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction
- Variants of this compound exhibit antiproliferative activity against human leukemia cell lines, with some demonstrating potent anticancer activity. Their effectiveness is influenced by the electron donating groups on the thiazolidinone moiety (Chandrappa et al., 2009).
Anti-inflammatory Activity
- Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. Some of these derivatives showed significant results, highlighting the potential for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Role in Inhibiting Tissue Damage
- Certain 4-thiazolidinone derivatives have been designed to affect inflammatory processes involving free radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). Some compounds showed appreciable anti-inflammatory effects and potential wound healing properties (Incerti et al., 2018).
Antifibrotic and Anticancer Actions
- Thiazolidinone derivatives, including this compound, have been evaluated for antifibrotic and anticancer activities. They have shown significant reductions in fibroblast viability without possessing anticancer effects, suggesting a specific antifibrotic potential (Kaminskyy et al., 2016).
Antimicrobial Properties
- Some derivatives of this compound have been synthesized and shown promising antimicrobial activities against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Patel & Shaikh, 2010).
Propiedades
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHKQAYJQUCBPB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)
![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

